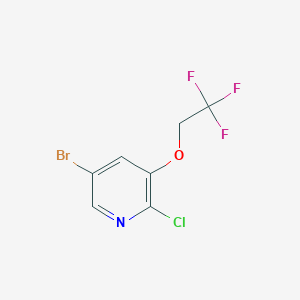

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

CAS No.:

Cat. No.: VC13639532

Molecular Formula: C7H4BrClF3NO

Molecular Weight: 290.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrClF3NO |

|---|---|

| Molecular Weight | 290.46 g/mol |

| IUPAC Name | 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine |

| Standard InChI | InChI=1S/C7H4BrClF3NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2 |

| Standard InChI Key | LMHSHPOYFNBFPZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br |

| Canonical SMILES | C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br |

Introduction

Chemical Identity and Structural Features

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (C₇H₄BrClF₃NO) is a halogenated pyridine derivative with substituents at the 2-, 3-, and 5-positions. Its molecular weight is 290.47 g/mol, calculated as follows:

-

Carbon (C): 12.01 × 7 = 84.07

-

Hydrogen (H): 1.01 × 4 = 4.04

-

Bromine (Br): 79.90

-

Chlorine (Cl): 35.45

-

Fluorine (F): 19.00 × 3 = 57.00

-

Nitrogen (N): 14.01

-

Oxygen (O): 16.00

Total: 290.47 g/mol

The compound’s structure features a pyridine ring substituted with:

-

A chlorine atom at position 2,

-

A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 3,

-

A bromine atom at position 5.

Crystallographic studies of analogous compounds, such as 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, reveal near-planar arrangements of the pyridine ring and substituents, with deviations ≤ 0.078 Å from the mean plane . The trifluoroethoxy group adopts a conformation where the oxygen atom aligns with the pyridine ring, minimizing steric strain .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine can be inferred from methods used for related trifluoroethoxy-pyridine derivatives:

Route 1: Sequential Halogenation and Etherification

-

Etherification: React 3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane in the presence of a base (e.g., K₂CO₃) in DMF at reflux .

-

Chlorination: Introduce chlorine at position 2 using POCl₃ or SOCl₂.

-

Bromination: Electrophilic bromination at position 5 using Br₂/FeBr₃ or NBS.

Route 2: Direct Substitution

-

Start with 2-chloro-5-bromo-3-hydroxypyridine and react with 2-chloro-1,1,1-trifluoroethane under basic conditions .

Optimization and Yield

For analogous reactions, yields range from 70–87% depending on reaction time and catalyst . For example, the synthesis of 5-bromo-2-chloro-3-(difluoromethyl)pyridine achieved an 87% yield using diethylaminosulfur trifluoride (DAST) in ethanol/dichloromethane .

Physicochemical Properties

Experimental data for the title compound remains limited, but properties can be extrapolated from related structures:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

Biological Activity and Applications

Fungicidal Activity

The trifluoroethoxy group enhances bioactivity by increasing lipid solubility and membrane permeability. In 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, fungicidal activity was attributed to the electron-withdrawing effects of chlorine and trifluoroethoxy groups, disrupting fungal cell membranes . The bromine atom in the title compound may further enhance binding to fungal enzymes via halogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume